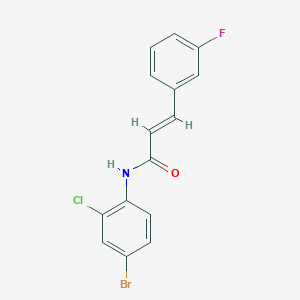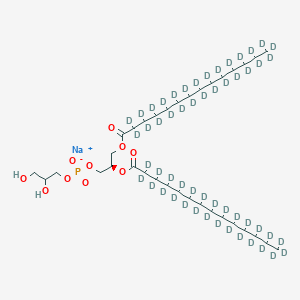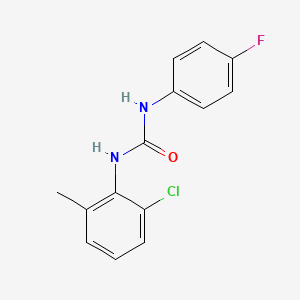
Sucrose-13C6-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-13C6-1: is a stable isotope-labeled compound of sucrose, where six carbon atoms are replaced with the carbon-13 isotope. Sucrose itself is a disaccharide composed of glucose and fructose. This labeled compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-13C6-1 involves the incorporation of carbon-13 into the glucose and fructose units of sucrose. This can be achieved through enzymatic or chemical synthesis methods. The labeled glucose and fructose are then combined to form the labeled sucrose .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce sucrose. The resulting sucrose is then purified and labeled .
Chemical Reactions Analysis
Types of Reactions: Sucrose-13C6-1 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can break down sucrose into glucose and fructose.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize sucrose to form various carboxylic acids.
Reduction: Reducing agents such as sodium borohydride can reduce sucrose to form sugar alcohols.
Major Products:
Hydrolysis: Glucose and fructose.
Oxidation: Carboxylic acids.
Reduction: Sugar alcohols.
Scientific Research Applications
Chemistry: Sucrose-13C6-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism .
Biology: In plant biology, it is used to study the transport and utilization of sucrose in different plant tissues .
Medicine: It is employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs .
Industry: this compound is used in the food industry to study the metabolic effects of sucrose consumption and its role in metabolic diseases .
Mechanism of Action
Sucrose-13C6-1 exerts its effects by participating in the same biochemical pathways as regular sucrose. It is hydrolyzed by sucrase into glucose and fructose, which are then absorbed and metabolized. The carbon-13 label allows researchers to trace these metabolic pathways using techniques like mass spectrometry .
Comparison with Similar Compounds
Sucrose-13C12: Labeled with twelve carbon-13 atoms.
Glucose-13C6: Labeled glucose.
Fructose-13C6: Labeled fructose.
Uniqueness: Sucrose-13C6-1 is unique because it allows for the tracing of both glucose and fructose pathways simultaneously, providing a comprehensive understanding of sucrose metabolism .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
348.25 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
InChI Key |
CZMRCDWAGMRECN-VMDNQWARSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



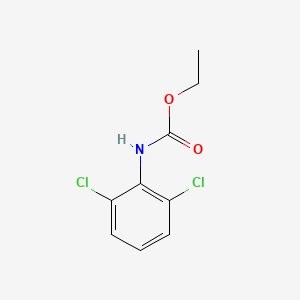

![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

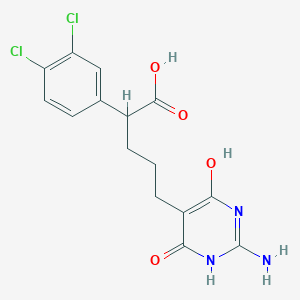
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)


